3-(bromomethyl)-2-methylquinoline
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Overview
Description
3-(bromomethyl)-2-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromomethyl group at the 3-position and a methyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the bromination of 2-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free conditions, is being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(bromomethyl)-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
Substitution Reactions: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(bromomethyl)-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and antimalarial activities.
Synthetic Organic Chemistry: The compound is used in the development of new synthetic methodologies and as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-2-methylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromomethyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the bromomethyl group, resulting in different chemical reactivity and biological activity.
3-Bromomethylquinoline: Lacks the methyl group at the 2-position, which may affect its chemical properties and applications.
Uniqueness: 3-(bromomethyl)-2-methylquinoline is unique due
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3 |
InChI Key |
WFDRNKIVPDJZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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